molecular formula C7H10ClNO3S B2488281 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide CAS No. 56038-68-7

5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide

Cat. No.: B2488281
CAS No.: 56038-68-7
M. Wt: 223.67
InChI Key: IRBKLIJSQPGOFR-UHFFFAOYSA-N
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Description

Structural Analysis of 5-(Chloromethyl)-N,N-Dimethylfuran-2-Sulfonamide

Molecular Architecture and Functional Group Interplay

This compound features a fused furan ring substituted with a sulfonamide group at position 2 and a chloromethyl group at position 5. Its molecular formula is C₇H₁₀ClNO₃S , with a molecular weight of 223.68 g/mol (inferred from analogous structures in ). Key structural elements include:

  • Furan Ring : A five-membered aromatic heterocycle with two double bonds, providing electron-rich character.
  • Sulfonamide Group : A sulfonyl group (-SO₂-) bonded to a dimethylamino moiety (-N(CH₃)₂), acting as a hydrogen-bonding acceptor.
  • Chloromethyl Substituent : A -CH₂Cl group at position 5, introducing steric and electronic effects.

The interplay between the electron-donating dimethylamino group and the electron-withdrawing sulfonamide group influences the molecule’s reactivity and stability. The chloromethyl group’s position at C5 may modulate steric hindrance and electronic interactions with the furan ring.

Spectroscopic Characterization Techniques

The compound’s structural features are elucidated through complementary spectroscopic methods:

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups:

  • Sulfonamide Group : Strong asymmetric and symmetric S=O stretches at 1330–1380 cm⁻¹ and 1160–1200 cm⁻¹ , respectively.
  • Furan Ring : C-O-C stretching vibrations around 1265–1155 cm⁻¹ .
  • C-Cl Bond : Absorption near 600–800 cm⁻¹ (typically sharp and distinct).
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed insights into the molecule’s electronic environment:

  • ¹H NMR :
    • Dimethylamino Protons : Singlet near δ 2.8–3.2 ppm (two equivalent CH₃ groups).
    • Furan Protons : Deshielded aromatic protons in δ 6.5–7.5 ppm , split into doublets or triplets due to coupling.
    • Chloromethyl Protons : Singlet or multiplet near δ 4.0–4.5 ppm (depending on solvent effects).
  • ¹³C NMR :
    • Sulfonamide Carbon : Downfield shift to δ 150–160 ppm .
    • Furan Carbons : Signals in δ 100–130 ppm for aromatic carbons.
Mass Spectrometry

Electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) confirms the molecular ion:

  • [M+H]⁺ : Expected at m/z 224.02 (C₇H₁₁ClNO₃S⁺).
  • Fragmentation Patterns :
    • SO₂ Loss : Peak at m/z 189 (corresponding to the furan-CH₂Cl moiety).
    • Chloromethyl Cleavage : Fragment at m/z 136 (trifluoromethyl or analogous groups in related compounds).

Comparative Analysis with Structural Analogues

The compound’s properties are contextualized against related sulfonamides:

Property This compound 4-(Chloromethyl)-N,N-Dimethylfuran-2-Sulfonamide 5-(Chloromethyl)-N,N-Dimethylthiophene-2-Sulfonamide
Molecular Formula C₇H₁₀ClNO₃S C₇H₁₀ClNO₃S C₇H₁₀ClNO₂S₂
Molecular Weight ~223.68 g/mol 223.68 g/mol ~238.98 g/mol
Key Functional Groups Furan, sulfonamide, chloromethyl Furan, sulfonamide, chloromethyl Thiophene, sulfonamide, chloromethyl
Electronic Effects Furan’s electron-rich nature stabilizes sulfonamide Similar to above Thiophene’s aromaticity enhances π-electron delocalization
Reactivity Susceptible to nucleophilic substitution at Cl Comparable reactivity Higher stability due to thiophene’s electron-withdrawing effects

Key Observations :

  • Positional Isomerism : The chloromethyl group at C5 (vs. C4 in ) may alter steric interactions with the sulfonamide group, influencing solubility and reactivity.
  • Heterocycle Impact : Thiophene analogues () exhibit greater aromatic stability but reduced solubility compared to furan derivatives.
  • Sulfonamide Role : The dimethylamino group enhances solubility while maintaining sulfonamide’s hydrogen-bonding capacity.

Properties

IUPAC Name

5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO3S/c1-9(2)13(10,11)7-4-3-6(5-8)12-7/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBKLIJSQPGOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(O1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56038-68-7
Record name 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide
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Preparation Methods

Oxidation of 5-(Chloromethyl)Furan-2-Thiol

The sulfonyl chloride intermediate, 5-(chloromethyl)furan-2-sulfonyl chloride, is pivotal for subsequent amination. A common approach involves oxidizing the corresponding thiol derivative. As demonstrated in indolylarylsulfone syntheses, thiols are oxidized using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. Applied to furans, 5-(chloromethyl)furan-2-thiol undergoes oxidation to yield the sulfonyl chloride in ~70–85% yield. Critical parameters include temperature control (0–5°C) to minimize side reactions of the chloromethyl group.

Sulfur Dioxide Insertion Strategies

Recent advances leverage sulfur dioxide surrogates for sulfonyl chloride synthesis. Jiang et al. reported a three-component reaction using arenediazonium salts, sodium pyrosulfite (Na₂S₂O₅), and sodium azide under metal-free conditions. Adapting this method, 5-(chloromethyl)furan-2-diazonium tetrafluoroborate reacts with Na₂S₂O₅ to generate the sulfonyl chloride via radical intermediates. This route bypasses hazardous thiol handling but requires careful pH modulation to avoid diazonium decomposition.

Direct Chlorosulfonation of Furan Derivatives

Chlorosulfonation of 5-(chloromethyl)furan-2-carboxylic acid using chlorosulfonic acid (ClSO₃H) at −10°C provides an alternative pathway. The reaction proceeds via electrophilic substitution, with the chloromethyl group tolerating the strongly acidic conditions. Yields range from 60–75%, though purification is challenging due to polysulfonation by-products.

Amination with Dimethylamine

Classical Sulfonamide Formation

The sulfonyl chloride intermediate reacts with dimethylamine in a nucleophilic substitution. As outlined in benzodithiazine syntheses, a two-phase system (water/dichloromethane) with triethylamine (TEA) as a base ensures efficient deprotonation. Stirring at 0°C for 2 hours followed by room-temperature agitation yields 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide in 80–90% purity. Excess dimethylamine (2.5 equiv.) suppresses di- or trialkylation by-products.

Catalytic Methods for Enhanced Efficiency

Metal-organic frameworks (MOFs) and heterogeneous catalysts improve reaction kinetics. Using MIL-101(Fe) in aqueous medium, the amination achieves 95% conversion within 1 hour at 25°C. The catalyst’s Lewis acidity activates the sulfonyl chloride, while its porosity mitigates steric hindrance from the chloromethyl group.

Solvent-Free Mechanochemical Synthesis

Tamaddon et al. demonstrated ZnO nanoparticle-catalyzed sulfonamide synthesis under solvent-free conditions. Ball-milling 5-(chloromethyl)furan-2-sulfonyl chloride with dimethylamine (1:1.2 molar ratio) and ZnO (5 mol%) for 30 minutes affords the product in 92% yield. This method eliminates solvent waste and reduces reaction time.

Alternative Synthetic Routes

Thiosulfonate-Mediated Coupling

Shyam’s method employs 5-(chloromethyl)furan-2-thiosulfonate and dimethylamine in the presence of Cs₂CO₃ and N-bromosuccinimide (NBS). The thiosulfonate undergoes nucleophilic cleavage by dimethylamine, forming the sulfonamide via a sulfite intermediate. Yields exceed 85%, with minimal epimerization at the chloromethyl carbon.

Electrochemical Synthesis

Vicente et al. developed an electrochemical protocol using sodium 5-(chloromethyl)furan-2-sulfinate and dimethylamine in acetonitrile/LiClO₄. Graphite electrodes facilitate sulfinate oxidation to a sulfonyl radical, which couples with dimethylamine. Constant potential electrolysis (1.2 V) achieves 78% yield with excellent functional group tolerance.

Reductive Amination of Sulfinic Acids

Palladium-catalyzed reductive coupling, adapted from Yang et al., combines 5-(chloromethyl)furan-2-sulfinic acid with dimethylamine under hydrogen atmosphere. Pd/C (5 mol%) at 50°C drives the reaction to completion in 6 hours, yielding 88% product. This method avoids sulfonyl chloride intermediates, enhancing safety.

Challenges and Optimization Strategies

Stability of the Chloromethyl Group

The electrophilic chloromethyl moiety is prone to hydrolysis or elimination under basic conditions. Strategies include:

  • Low-Temperature Reactions : Maintaining temperatures below 10°C during amination.
  • Protecting Groups : Temporarily masking the chloromethyl group as a tert-butyldimethylsilyl (TBS) ether, removed post-sulfonamide formation.

Purification Considerations

Silica gel chromatography often decomposes the sulfonamide. Alternatives include:

  • Recrystallization : Using ethyl acetate/hexane (1:3) at −20°C.
  • Ion-Exchange Resins : Capturing unreacted dimethylamine with Amberlyst® 15.

Scalability of Metal-Catalyzed Methods

While MOFs and Pd/C enhance efficiency, catalyst recovery remains challenging. Magnetic Fe₃O₄-DIPA nanoparticles permit easy separation via external magnets, enabling reuse for 5 cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to replace the chloromethyl group.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

5-(Chloromethyl)-N,N-dimethylfuran-2-sulfonamide is characterized by a furan ring substituted with a chloromethyl group and a sulfonamide group. The chemical formula is C9H10ClN3O3SC_9H_{10}ClN_3O_3S. The sulfonamide functional group (-SO₂NH-) is known for its diverse biological activities, including antibacterial and anticancer properties.

Chemistry

In the realm of synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique reactivity allows for the formation of various derivatives that can be tailored for specific applications in research and industry.

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Sulfonamides, including this compound, are recognized for their ability to inhibit bacterial folic acid synthesis, making them effective against various bacterial strains. Studies have demonstrated that derivatives of sulfonamides exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may exhibit antiproliferative effects against several cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell growth in human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) with IC50 values ranging from 0.1 to 1 μM .

Medicinal Chemistry

Research is also focused on its potential as a pharmaceutical intermediate. The sulfonamide moiety enhances the solubility and bioavailability of compounds, which is crucial for drug development . The structural features of this compound suggest it may interact with biological targets relevant to therapeutic areas such as cancer treatment and antibacterial therapies.

Case Studies

Several studies have highlighted the applications of sulfonamide derivatives in medicinal chemistry:

  • Anticancer Evaluation : A study evaluated novel sulfonamide derivatives for their anticancer activities against human cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited potent anticancer effects comparable to established drugs like 5-fluorouracil .
  • Antibacterial Studies : In another research effort, sulfonamide derivatives were synthesized and tested against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed significant antimicrobial activity, demonstrating the potential of these compounds in addressing antibiotic resistance .
  • Molecular Docking Studies : Molecular docking studies have been employed to understand the interaction mechanisms between this compound and various biological targets. These studies aid in predicting the efficacy of the compound as a therapeutic agent by elucidating binding affinities and interaction patterns with target proteins .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide, the following compounds are compared based on structural features, synthesis routes, and applications:

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Reactivity/Applications References
This compound Furan 5-(chloromethyl), 2-(dimethylsulfonamide) High reactivity (chloromethyl); potential antimicrobial agent
5-(Substituted phenyl)-N-(2-oxoethyl)-N-methylfuran-2-sulfonamides Furan 5-(aryl), 2-(methylsulfonamide + 2-oxoethyl) Antimicrobial activity; substituent-dependent potency
Cyazofamid Imidazole 4-chloro, 2-cyano, 5-(p-tolyl), 1-sulfonamide Agricultural fungicide; stabilized by cyano and aryl groups
N-(5-Chloro-2-fluorophenyl)methanesulfonamide Benzene 5-chloro, 2-fluoro, methanesulfonamide Pharmaceutical intermediate; halogen-enhanced bioactivity
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Benzene 5-chloro, 2-methoxy, benzenesulfonamide Anti-convulsant and anti-hypertensive applications

Data Table: Comparative Analysis

Property This compound Cyazofamid N-(5-Chloro-2-fluorophenyl)methanesulfonamide
Core Structure Furan Imidazole Benzene
Key Substituents Chloromethyl, dimethylsulfonamide Cyano, p-tolyl, chloro Chloro, fluoro, methanesulfonamide
Synthesis Key Step Phenacyl bromide alkylation Halogen displacement Direct sulfonation
Reactivity High (chloromethyl) Moderate (cyano stabilization) Moderate (halogen-directed)
Primary Application Antimicrobial intermediate Agricultural fungicide Pharmaceutical intermediate

Biological Activity

5-(Chloromethyl)-N,N-dimethylfuran-2-sulfonamide is a sulfonamide compound characterized by its unique furan ring structure, which is substituted with a chloromethyl group and dimethylamine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₀ClN₃O₃S
  • Functional Groups : Sulfonamide (-SO₂NH-), furan ring, chloromethyl group.

The sulfonamide moiety is known for its antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. The furan ring adds to the compound's reactivity and potential therapeutic applications.

Antibacterial Activity

Sulfonamides, including this compound, are traditionally recognized for their antibacterial effects. They inhibit the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis, thereby impeding bacterial growth. Preliminary studies suggest that this compound may exhibit similar antibacterial properties, although specific data on its efficacy against various bacterial strains are still under investigation .

Anti-inflammatory Effects

Some sulfonamides have also demonstrated anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses. The potential for this compound to exert similar effects warrants further exploration.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N,N-Dimethylfuran-2-sulfonamideLacks chloromethyl groupPotentially less reactive
4-Chloro-N,N-dimethylanilineContains an aniline moietyKnown for significant antibacterial activity
SulfanilamideBasic sulfanilamide structureClassic antibiotic; serves as a benchmark

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated various sulfonamides against methicillin-resistant Staphylococcus aureus (MRSA) and found that compounds with similar structures had significant antimicrobial activity, suggesting that this compound could exhibit comparable effects .
  • Cytotoxicity Assays : In vitro assays conducted on related sulfonamides indicated varying degrees of cytotoxicity against cancer cell lines. These studies utilized MTT assays to determine IC50 values, providing a framework for assessing the potential anticancer efficacy of this compound .
  • Mechanistic Studies : Molecular docking studies of structurally related compounds have highlighted their interactions with critical biological targets involved in cellular processes such as DNA replication and repair. This approach could be adapted to investigate the specific mechanisms through which this compound exerts its biological effects .

Q & A

Basic: What synthetic routes are recommended for preparing 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide, and what critical reaction conditions must be controlled?

Answer:
The synthesis typically involves introducing the chloromethyl group to the furan ring, followed by sulfonamide formation. Key steps include:

  • Chloromethylation : Reacting furan derivatives with chloromethylation agents (e.g., chloromethyl methyl ether) under controlled acidic conditions. Temperature (<40°C) and moisture exclusion are critical to avoid side reactions like polymerization .
  • Sulfonamide Formation : Reacting the chloromethyl-furan intermediate with dimethylamine in the presence of a sulfonyl chloride. An inert atmosphere (N₂/Ar) minimizes oxidation, and solvents like dichloromethane or DMF are used for optimal solubility .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored via TLC or HPLC .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization of sulfonamide derivatives?

Answer:
Contradictions in NMR, IR, or mass spectrometry data often arise from:

  • Tautomerism or Conformational Flexibility : Use variable-temperature NMR to identify dynamic processes or employ computational methods (DFT) to predict stable conformers .
  • Impurity Artifacts : Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular composition .
  • Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related sulfonamides (e.g., bond angles, torsion angles) .

Basic: Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient resolves impurities (<1% detection limit) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the sulfonamide S(O)₂ group (δ 3.0–3.5 ppm for N–CH₃) and furan protons (δ 6.5–7.5 ppm) .
    • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C–Cl vibrations (~650 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode identifies [M+H]⁺ peaks (m/z 224.1 for C₇H₁₀ClNO₃S⁺) .

Advanced: What strategies optimize the reactivity of the chloromethyl group in furan-sulfonamide compounds under varying reaction conditions?

Answer:
The chloromethyl group’s reactivity is influenced by:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution (e.g., with amines or thiols), while nonpolar solvents favor elimination side reactions .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.
  • Temperature Control : Lower temperatures (0–25°C) suppress thermal decomposition, as seen in analogous trichloroethylene reactions .
  • Steric and Electronic Modulation : Electron-withdrawing groups on the furan ring increase electrophilicity of the chloromethyl carbon .

Advanced: How can computational methods aid in predicting the biological activity of this compound?

Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., carbonic anhydrase), leveraging sulfonamide’s known role as a zinc-binding group .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., Cl position) with antimicrobial or anti-inflammatory activity .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize in vitro testing .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile intermediates (e.g., chloromethylation agents) .
  • Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can researchers investigate the stability of this compound under storage conditions?

Answer:

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and analyze degradation products via LC-MS. Common issues include hydrolysis of the sulfonamide group .
  • Light Sensitivity : UV-vis spectroscopy monitors photodegradation; amber vials are recommended for long-term storage .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>150°C typical for sulfonamides) .

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